Cas no 24744-58-9 (Benzeneacetic acid,3,5-dibromo-4-hydroxy-)

Benzeneacetic acid,3,5-dibromo-4-hydroxy- 化学的及び物理的性質
名前と識別子
-
- Benzeneacetic acid,3,5-dibromo-4-hydroxy-
- 2-(3,5-dibromo-4-hydroxyphenyl)acetic acid
- (3,5-Dibrom-4-hydroxy-phenyl)-essigsaeure
- (3,5-dibromo-4-hydroxyphenyl)acetic acid
- (3,5-dibromo-4-hydroxy-phenyl)-acetic acid
- 3,5-dibromo-4-hydroxyphenylacetic acid
- 4-Hydroxy-3.5-dibromphenylessigsaeure
- AC1L6VZD
- KB-221478
- NSC293848
- SureCN5858355
- MFCD00544484
- AM20210048
- 2-(3, 5-dibromo-4-hydroxyphenyl)acetic acid
- SCHEMBL5858355
- NSC-293848
- 24744-58-9
- AKOS015969599
- 2-(3,5-dibromo-4-hydroxyphenyl)aceticacid
- DTXSID60315288
- WZHLZXHHXUHDDU-UHFFFAOYSA-N
- AS-63727
- ZAA74458
- CS-0060167
- DB-337563
-
- インチ: InChI=1S/C8H6Br2O3/c9-5-1-4(3-7(11)12)2-6(10)8(5)13/h1-2,13H,3H2,(H,11,12)
- InChIKey: WZHLZXHHXUHDDU-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C(C(=C1Br)O)Br)CC(=O)O
計算された属性
- せいみつぶんしりょう: 307.86828
- どういたいしつりょう: 307.868
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5A^2
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 2.098
- ふってん: 377.6°C at 760 mmHg
- フラッシュポイント: 182.2°C
- 屈折率: 1.661
- PSA: 57.53
- LogP: 2.54430
Benzeneacetic acid,3,5-dibromo-4-hydroxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130807-250mg |
2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid |
24744-58-9 | 95% | 250mg |
¥518 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130807-1g |
2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid |
24744-58-9 | 95% | 1g |
¥1620 | 2023-04-14 | |
1PlusChem | 1P00BJZ0-1g |
3,5-DibroMo-4-hydroxyphenylacetic acid |
24744-58-9 | 95% | 1g |
$71.00 | 2025-02-25 | |
eNovation Chemicals LLC | Y1107250-10g |
2-(3,5-dibromo-4-hydroxyphenyl)acetic acid |
24744-58-9 | 95% | 10g |
$750 | 2025-02-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X10055-100mg |
2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid |
24744-58-9 | 95% | 100mg |
¥251.0 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X10055-1g |
2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid |
24744-58-9 | 95% | 1g |
¥1195.0 | 2024-07-18 | |
eNovation Chemicals LLC | Y1107250-10g |
2-(3,5-dibromo-4-hydroxyphenyl)acetic acid |
24744-58-9 | 95% | 10g |
$430 | 2024-07-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VN666-200mg |
Benzeneacetic acid,3,5-dibromo-4-hydroxy- |
24744-58-9 | 95+% | 200mg |
407.0CNY | 2021-07-10 | |
1PlusChem | 1P00BJZ0-250mg |
3,5-DibroMo-4-hydroxyphenylacetic acid |
24744-58-9 | 95% | 250mg |
$30.00 | 2025-02-25 | |
Crysdot LLC | CD12092019-1g |
2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid |
24744-58-9 | 95+% | 1g |
$470 | 2024-07-24 |
Benzeneacetic acid,3,5-dibromo-4-hydroxy- 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
Benzeneacetic acid,3,5-dibromo-4-hydroxy-に関する追加情報
Benzeneacetic acid, 3,5-dibromo-4-hydroxy- (CAS No. 24744-58-9)
Benzeneacetic acid, 3,5-dibromo-4-hydroxy- (CAS No. 24744-58-9) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This aromatic carboxylic acid derivative features a benzene ring substituted with two bromine atoms at the 3 and 5 positions and a hydroxyl group at the 4 position, along with an acetic acid moiety. The unique structural characteristics of this compound make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
The 3,5-dibromo-4-hydroxybenzeneacetic acid has garnered considerable attention due to its potential in the development of novel therapeutic agents. Recent studies have explored its role in the synthesis of compounds with anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of 3,5-dibromo-4-hydroxybenzeneacetic acid as a key intermediate in the synthesis of a new class of anti-inflammatory drugs that exhibit enhanced efficacy and reduced side effects compared to traditional NSAIDs.
In addition to its pharmaceutical applications, 3,5-dibromo-4-hydroxybenzeneacetic acid has been investigated for its potential in the development of advanced materials. Researchers at the University of California, Berkeley, have reported the use of this compound as a building block for the synthesis of conductive polymers with improved electrical properties. These polymers have potential applications in electronic devices and energy storage systems.
The synthesis of 3,5-dibromo-4-hydroxybenzeneacetic acid typically involves multi-step processes that include bromination, hydroxylation, and carboxylation reactions. One common synthetic route involves the bromination of phenol to form 3,5-dibromophenol, followed by esterification to produce 3,5-dibromophenyl acetate. Subsequent hydrolysis yields the desired 3,5-dibromo-4-hydroxybenzeneacetic acid. This synthetic pathway has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.
The physical and chemical properties of 3,5-dibromo-4-hydroxybenzeneacetic acid are well-characterized. It is a white crystalline solid with a melting point ranging from 180 to 182°C. The compound is soluble in common organic solvents such as methanol and ethanol but has limited solubility in water. Its stability under various conditions has been extensively studied, and it is generally stable under normal laboratory conditions.
Recent advances in analytical techniques have facilitated a deeper understanding of the structure and reactivity of 3,5-dibromo-4-hydroxybenzeneacetic acid. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming its molecular structure and elucidating its reaction mechanisms. These techniques have also been used to monitor the purity and quality of synthesized samples.
The safety profile of 3,5-dibromo-4-hydroxybenzeneacetic acid is an important consideration for its use in pharmaceutical and industrial applications. Toxicological studies have shown that it exhibits low toxicity when handled properly. However, appropriate safety measures should be followed during handling to prevent skin contact and inhalation. The compound should be stored in a cool, dry place away from incompatible materials.
In conclusion, Benzeneacetic acid, 3,5-dibromo-4-hydroxy- (CAS No. 24744-58-9) is a multifunctional compound with significant potential in various scientific and industrial fields. Its unique structural features make it an essential intermediate in the synthesis of advanced materials and pharmaceuticals. Ongoing research continues to uncover new applications and optimize synthetic methods, further enhancing its value as a key chemical building block.
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